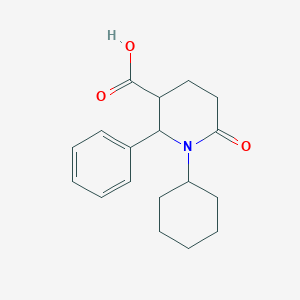

1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c20-16-12-11-15(18(21)22)17(13-7-3-1-4-8-13)19(16)14-9-5-2-6-10-14/h1,3-4,7-8,14-15,17H,2,5-6,9-12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSJXMMBWGEBAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(C(CCC2=O)C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be used to remove oxygen atoms or add hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to 1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid. Research indicates that derivatives of piperidine, including this compound, exhibit antiproliferative effects against various cancer cell lines. For example, certain derivatives have shown effectiveness in inhibiting the growth of breast and lung cancer cells, suggesting a promising avenue for cancer treatment development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has been found to possess inhibitory effects against both gram-positive and gram-negative bacteria. This makes it a candidate for further development as an antibacterial agent, especially in the context of increasing antibiotic resistance .

Synthesis Overview

| Method | Description | Yield |

|---|---|---|

| Intramolecular Aza-Michael Reaction | Utilizes organocatalysts to form piperidine structures | High |

| Cyclodehydration | Commonly used for synthesizing oxadiazole derivatives | Moderate |

| Photochemical Methods | Involves [2 + 2] cycloaddition reactions | Scalable |

Case Studies and Research Findings

Several case studies have demonstrated the efficacy of this compound and its derivatives:

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of synthesized piperidine derivatives, including this compound. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls, with IC50 values suggesting potent activity .

Case Study 2: Antimicrobial Efficacy

In another research effort, the antimicrobial effects of this compound were assessed against a panel of bacterial strains. The results showed that it inhibited the growth of key pathogens, supporting its potential use in developing new antibiotics .

Mechanism of Action

The mechanism by which 1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Piperidine vs. Pyridine/Pyrrolidine Derivatives

- 1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 1249671-30-4): Replaces the piperidine ring with a dihydropyridine core, introducing aromaticity and conjugation. Key Difference: Reduced steric bulk and enhanced electronic effects due to aromaticity.

1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid :

- Features a methoxyethyl group at position 1 instead of cyclohexyl.

- The methoxy group enhances hydrophilicity, contrasting with the lipophilic cyclohexyl group, which may affect membrane permeability .

Substituent Effects on the Piperidine Ring

- Comparison: Cyclohexyl in the target compound provides steric hindrance and lipophilicity, which may enhance bioavailability in hydrophobic environments.

1-(6-Chloropyridin-3-YL)cyclohexane-1-carboxylic acid :

- Cyclohexane ring replaces piperidine, eliminating the nitrogen atom.

- Chloropyridinyl group introduces halogen-based electronic effects, contrasting with the phenyl group in the target compound .

Functional Group Modifications

Carboxylic Acid Position and Substituents

- 1-(2-Cyanoethyl)piperidine-2-carboxylic acid: Carboxylic acid at position 2 instead of 3.

5-Ethyl-6-oxo-1H-pyridazine-3-carboxylic acid :

- Pyridazine core with an ethyl substituent. The 6-oxo group is retained, but the heterocycle’s nitrogen arrangement alters electronic properties .

Oxo Group Variations

- 1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid :

- Trifluoromethyl group on the pyrimidine ring introduces strong electron-withdrawing effects, contrasting with the phenyl group’s electron-neutral nature in the target compound .

Table 1: Comparative Physicochemical Data

Biological Activity

1-Cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (CAS No. 477890-12-3) is a synthetic compound that belongs to the piperidine family, known for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.32 g/mol. The compound features a cyclohexyl group, a phenyl group, and a carboxylic acid functional group, which are critical for its biological activity.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its anticancer properties and cytotoxic effects against various cancer cell lines.

Anticancer Activity

Studies have shown that the compound exhibits significant anticancer activity , particularly against human cancer cell lines. The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Evaluation

In one study, the cytotoxic effects of the compound were evaluated using an MTT assay against several cancer cell lines, including A549 (lung adenocarcinoma) and HL-60 (promyelocytic leukemia). The results indicated that:

| Compound | Cell Line | IC50 (µM) | % Viability |

|---|---|---|---|

| This compound | A549 | 42.1 | 78% |

| This compound | HL-60 | 19.0 | 64% |

These findings suggest that the compound has a moderate cytotoxic effect on HL-60 cells compared to A549 cells, possibly due to differences in oxidative stress sensitivity in these cell lines .

The anticancer activity of this compound may be attributed to its ability to disrupt cellular processes essential for cancer cell survival:

- Induction of Apoptosis : The compound triggers apoptotic pathways leading to programmed cell death.

- Inhibition of Proliferation : It inhibits key signaling pathways involved in cell cycle progression.

- Oxidative Stress Response : The differential sensitivity observed in various cancer cell lines may relate to their antioxidant defense mechanisms .

Additional Biological Activities

Beyond its anticancer properties, preliminary studies suggest potential antimicrobial and anti-inflammatory activities associated with piperidine derivatives. However, specific data regarding these activities for this compound remains limited and warrants further investigation.

Q & A

Q. What structure-activity relationship (SAR) insights guide derivative design?

- Methodological Answer :

- Core Modifications : Replace cyclohexyl with bicyclic groups to enhance lipophilicity (logP >3).

- Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring improve target affinity.

- Carboxylic Acid Bioisosteres : Replace with tetrazoles or sulfonamides to bypass metabolic oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.